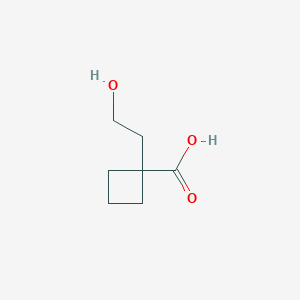

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid

Description

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid (CAS: 1529499-86-2) is a cyclobutane derivative featuring a carboxylic acid group and a hydroxyethyl substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Safety data indicate hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c8-5-4-7(6(9)10)2-1-3-7/h8H,1-5H2,(H,9,10) |

InChI Key |

GBNILAZIHUSJOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of a strong acid catalyst to form the hydroxyethyl derivative. This intermediate is then oxidized to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 1-(2-carboxyethyl)cyclobutane-1-carboxylic acid.

Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Cyclobutane carboxylic acid derivatives differ primarily in their substituents, which dictate their physicochemical properties and applications. Below is a systematic comparison:

Table 1: Key Structural and Molecular Data

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Features |

|---|---|---|---|---|---|

| 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid | 2-Hydroxyethyl | C₇H₁₂O₃ | 144.17 | 1529499-86-2 | Carboxylic acid, hydroxyl group |

| 1-Benzylcyclobutane-1-carboxylic acid | Benzyl | C₁₂H₁₄O₂ | 190.24 | 114672-02-5 | Carboxylic acid, aromatic ring |

| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 2-Methoxyethyl | C₈H₁₄O₃ | 158.20 | 1394041-96-3 | Carboxylic acid, ether group |

| 1-carbamoylcyclobutane-1-carboxylic acid | Carbamoyl | C₆H₉NO₃ | 143.14 | 381230-96-2 | Carboxylic acid, amide group |

| 1-(Sec-butyl)cyclobutane-1-carboxylic acid | Sec-butyl | C₉H₁₆O₂ | 156.23 | 1518067-88-3 | Carboxylic acid, branched alkyl chain |

| 1-ethynylcyclobutane-1-carboxylic acid | Ethynyl | C₇H₈O₂ | 132.14 | 92042976 | Carboxylic acid, alkyne group |

Physicochemical Properties

- Reactivity : The hydroxyl group in this compound may participate in hydrogen bonding or esterification, whereas the ethynyl group in 1-ethynylcyclobutane-1-carboxylic acid enables click chemistry .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., carbamoyl, trifluoromethoxy) exhibit higher thermal stability. For example, 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid (CAS: 1225532-90-0) is stable under standard conditions .

Biological Activity

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities and applications in biochemical research. This article delves into its structural properties, synthesis methods, biological functions, and relevant case studies.

Structural Properties

The molecular formula of this compound is , with a molecular weight of approximately 144.17 g/mol. The compound features a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid functional group, which contributes to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Cyclobutanone Reaction : Cyclobutanone is reacted with ethylene oxide in the presence of a base.

- Hydrolysis : The resulting compound undergoes hydrolysis to introduce the carboxylic acid group.

Alternative methods may include condensation reactions with various amines and carboxylic acids, leading to the formation of derivatives with distinct properties.

Buffering Agent

One of the primary biological activities of this compound is its role as a non-ionic organic buffering agent . It effectively maintains pH levels within the range of 6 to 8.5, which is crucial for optimal cellular function in various biological assays. This buffering capacity enhances the reliability of experimental results by stabilizing pH fluctuations that can affect cellular processes.

Interaction with Biological Systems

Research indicates that this compound's structural similarity to amino acids suggests potential roles in metabolic processes and enzyme interactions. Specifically, it may modulate neurotransmitter systems by acting as a ligand for receptors involved in synaptic plasticity. Studies have shown that its unique cyclobutane structure could influence binding affinities at these receptors, making it a candidate for further investigation into neurological disorders.

Neuropharmacological Effects

A study highlighted the potential neuropharmacological effects of this compound, particularly its interaction with N-methyl-D-aspartate (NMDA) receptors. The compound demonstrated selective binding capabilities that could influence synaptic transmission and plasticity, suggesting its utility in developing treatments for conditions like Alzheimer's disease.

| Study | Findings |

|---|---|

| Neuropharmacology | Modulates neurotransmitter systems; potential therapeutic applications in neurological disorders. |

| Buffering Capacity | Maintains pH stability in cell culture applications; essential for reliable experimental outcomes. |

Structural Activity Relationships

Further research into structure-activity relationships (SAR) has revealed that variations in the hydroxyethyl substitution can significantly affect the compound's biological activity. The introduction of different functional groups or stereochemical configurations may enhance or diminish its efficacy as a biological agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.